Isopropyl methyl sulfide

Descripción general

Descripción

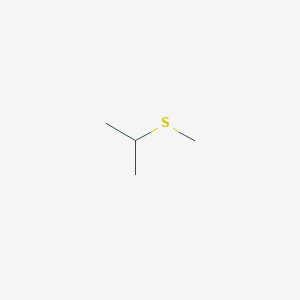

Isopropyl methyl sulfide, also known as 2-(methylthio)propane, is an organic compound with the molecular formula C4H10S. It is a colorless to almost colorless liquid with a distinct odor. This compound is part of the sulfide family, which are characterized by a sulfur atom bonded to two carbon atoms. This compound is used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl methyl sulfide can be synthesized through the reaction of isopropyl alcohol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. The catalyst used can be a metal oxide such as zinc oxide or alumina.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor. The reactants, isopropyl alcohol and hydrogen sulfide, are fed into the reactor where they react in the presence of a catalyst. The product is then separated and purified through distillation to obtain high-purity this compound.

Análisis De Reacciones Químicas

Oxidation Reactions

Isopropyl methyl sulfide undergoes controlled oxidation to form sulfoxides and sulfones, depending on reaction conditions:

-

Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (R₂S=O) as intermediates, which further oxidize to sulfones (R₂SO₂) under stronger conditions .

-

Key Findings :

Nucleophilic Substitution

The sulfide participates in Sₙ2 reactions, acting as a nucleophile or electrophile:

-

Alkylation :

-

Thiol Displacement :

Radical-Mediated Reactions

This compound participates in free radical pathways under specific conditions:

-

With Propylene and Sulfur :

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes via C–S bond scission:

Aplicaciones Científicas De Investigación

Industrial Applications

Isopropyl methyl sulfide is primarily utilized in the following areas:

- Solvents and Thinners : It serves as a solvent in coatings, paints, and varnishes due to its ability to dissolve various organic compounds effectively .

- Chemical Synthesis : The compound is used as a reagent in organic synthesis, particularly in the production of other sulfur-containing compounds .

- Lubricants : It is incorporated into formulations for industrial lubricants, enhancing their performance by reducing friction and wear .

Analytical Chemistry

This compound has been studied for its role in the analysis of volatile sulfur compounds in various matrices, including food and environmental samples. Its properties allow it to act as an internal standard or a derivatizing agent in gas chromatography .

Environmental Studies

Research has explored the behavior of this compound in environmental contexts, particularly its interaction with other volatile organic compounds. This includes studies on its adsorption characteristics and potential effects on air quality .

Synthesis of Sulfur Compounds

The compound is involved in the synthesis of polysulfides and other thioether compounds through reactions with alkenes and thiols. These reactions are significant in developing new materials with desirable properties for industrial applications .

Case Study 1: Synthesis of MTBE

In a study focused on synthesizing methyl tert-butyl ether (MTBE), this compound was identified as a by-product during the thioetherification reactions involving thiols and butenes. This highlighted its role in organic synthesis pathways that generate valuable chemical intermediates .

Case Study 2: Volatile Sulfur Compound Analysis

A study investigating the adsorption of volatile sulfur compounds on solid-phase microextraction fibers utilized this compound as a model compound to understand interactions within complex mixtures found in wine samples. The findings provided insights into improving analytical methods for detecting sulfur compounds .

Safety Considerations

This compound poses several hazards due to its flammability. It should be handled with care, stored in well-ventilated areas away from ignition sources, and appropriate personal protective equipment should be used during handling.

Mecanismo De Acción

The mechanism of action of isopropyl methyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in this compound is attacked by oxidizing agents, leading to the formation of sulfoxides and sulfones. In reduction reactions, the sulfur atom is reduced to form thiols. The pathways involved in these reactions include nucleophilic attack and electron transfer processes.

Comparación Con Compuestos Similares

Isopropyl methyl sulfide can be compared with other similar compounds such as:

Methyl ethyl sulfide: Similar in structure but with different alkyl groups.

Dimethyl sulfide: Contains two methyl groups instead of an isopropyl group.

Ethyl methyl sulfide: Contains an ethyl group instead of an isopropyl group.

Uniqueness: this compound is unique due to its specific combination of an isopropyl group and a methyl group bonded to a sulfur atom. This structure imparts distinct chemical properties, making it valuable in various industrial and research applications.

Actividad Biológica

Isopropyl methyl sulfide (IMS), with the molecular formula and CAS number 1551-21-9, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of IMS, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Weight : 90.18 g/mol

- Boiling Point : 85 °C

- Specific Gravity : 0.83 (20/20)

Pharmacological Effects

Research indicates that IMS exhibits various pharmacological properties, which can be categorized as follows:

- Antimicrobial Activity : IMS has demonstrated antibacterial and antifungal properties. Studies have shown that sulfur compounds can inhibit the growth of several pathogenic bacteria and fungi, suggesting potential applications in antimicrobial therapies .

- Anti-inflammatory Effects : Preliminary studies suggest that IMS may possess anti-inflammatory properties. Compounds similar to IMS have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, certain sulfur compounds have been reported to exhibit significant inhibition of COX-2 activity, which is crucial for the production of pro-inflammatory mediators .

The biological activity of IMS can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial metabolism, such as COX-1 and COX-2. The IC50 values for these enzymes indicate the potency of these compounds in reducing inflammatory responses .

- Antioxidant Properties : Some studies suggest that IMS may act as an antioxidant, neutralizing free radicals and reducing oxidative stress within cells. This property is critical for protecting cells from damage associated with chronic inflammation and other diseases .

- Interaction with Cellular Targets : Research indicates that IMS may interact with various cellular receptors and pathways, influencing cellular signaling related to inflammation and infection response .

Case Studies

-

Antimicrobial Study :

- A study conducted on various sulfur compounds revealed that IMS exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within a range effective for therapeutic applications.

-

Anti-inflammatory Assay :

- In vitro assays demonstrated that IMS significantly reduced COX-2 expression in RAW264.7 macrophage cells when compared to untreated controls. The observed IC50 value was comparable to known anti-inflammatory agents like indomethacin.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

2-methylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSSIHMZZJOVOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165809 | |

| Record name | Propane, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

82.00 to 83.00 °C. @ 0.00 mm Hg | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1551-21-9 | |

| Record name | Isopropyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1551-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl Methyl Sulfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-101.48 °C | |

| Record name | 2-(Methylthio)propane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040576 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.